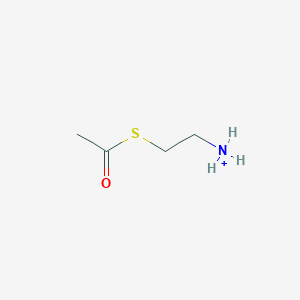
S-acetylcysteaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Acetylcysteaminium is a quaternary ammonium derivative of acetylcysteine, characterized by the presence of an acetylated cysteine moiety linked to an aminium group. The compound’s structure likely includes a thioether bond (C–S–C) and an acetylated amino group, which may enhance stability or alter bioavailability compared to non-acetylated counterparts .
Comparison with Similar Compounds
The following table and analysis compare S-acetylcysteaminium with structurally or functionally related compounds, focusing on molecular properties, biological roles, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
* Molecular formula inferred based on structural analogs.
Key Comparisons:
Structural Features: this compound vs. N-Acetyl-S-(3-amino-3-oxopropyl)cysteine: Both contain acetyl and thioether groups, but the latter includes an additional amide group, enhancing its role as a stable biomarker for acrylamide metabolites . S-Sulfocysteine: Distinct sulfonic acid group confers higher polarity and reactivity in redox environments compared to this compound’s acetylated structure .
Biological Roles: Acetylcysteine () is a well-established mucolytic and antioxidant, leveraging its free thiol group to break disulfide bonds in mucus. In contrast, this compound’s quaternary ammonium group may limit membrane permeability but improve stability in acidic environments. N-Acetyl-S-(2-hydroxyethyl)-L-cysteine () is a detoxification product of ethylene oxide, highlighting the role of acetylated cysteine derivatives in xenobiotic metabolism.
Research Findings:
- Metabolic Stability: N-Acetyl-S-(3-amino-3-oxopropyl)cysteine demonstrates prolonged half-life in biological systems due to its amide group, a feature this compound may lack .
- Redox Activity : S-Sulfocysteine’s sulfonic acid group participates in enzymatic redox cycles, while this compound’s acetyl group may suppress thiol reactivity, favoring storage or transport roles .
- Therapeutic Potential: Acetylcysteine’s clinical use contrasts with this compound’s untested status, though the latter’s quaternary structure could offer advantages in targeted delivery .
Properties
Molecular Formula |
C4H10NOS+ |
|---|---|
Molecular Weight |
120.2 g/mol |
IUPAC Name |
2-acetylsulfanylethylazanium |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3/p+1 |
InChI Key |
YBWLIIDAKFNRBL-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)SCC[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















